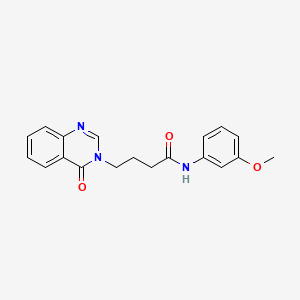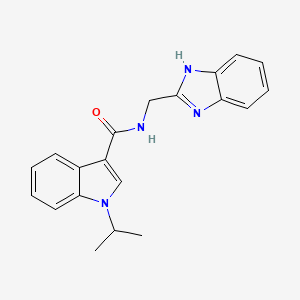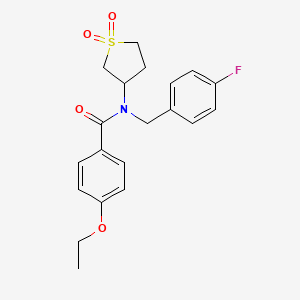![molecular formula C28H26FNO5 B11128891 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128891.png)
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is an organic compound with a complex structure It is characterized by the presence of fluorophenyl, hydroxy, methoxyethyl, and methoxybenzoyl groups attached to a dihydropyrrolone core
Preparation Methods
The synthesis of 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common method involves the reaction of pyrrole-3-carboxaldehyde with 2-fluoroaniline under basic conditions to form the desired product . The reaction typically takes place in a suitable solvent such as acetonitrile and requires controlled temperature and time to ensure optimal yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and methoxybenzoyl groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenyl and methoxybenzoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde: This compound shares the fluorophenyl and pyrrole core but lacks the hydroxy, methoxyethyl, and methoxybenzoyl groups.
Vonoprazan: A potassium-competitive acid blocker with a similar pyrrole structure but different substituents.
The uniqueness of 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26FNO5 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26FNO5/c1-18-6-5-7-19(16-18)17-35-21-12-10-20(11-13-21)26(31)24-25(22-8-3-4-9-23(22)29)30(14-15-34-2)28(33)27(24)32/h3-13,16,25,31H,14-15,17H2,1-2H3/b26-24- |
InChI Key |
HNITZJSKUNQDNR-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11128810.png)


![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B11128836.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B11128841.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropan-1-one](/img/structure/B11128850.png)
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11128854.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11128863.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11128868.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128871.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11128879.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B11128884.png)
